molecular formula C13H16N2O3 B14829954 2-Cyclopropoxy-N1,N3-dimethylisophthalamide

2-Cyclopropoxy-N1,N3-dimethylisophthalamide

Katalognummer: B14829954
Molekulargewicht: 248.28 g/mol
InChI-Schlüssel: STOGWGRSNNECQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclopropoxy-N1,N3-dimethylisophthalamide is a chemical compound with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol It is known for its unique structural features, including a cyclopropoxy group attached to an isophthalamide core

Vorbereitungsmethoden

The synthesis of 2-Cyclopropoxy-N1,N3-dimethylisophthalamide typically involves the reaction of cyclopropyl alcohol with N1,N3-dimethylisophthalamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.

Analyse Chemischer Reaktionen

2-Cyclopropoxy-N1,N3-dimethylisophthalamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the isophthalamide core are replaced with other groups.

Wissenschaftliche Forschungsanwendungen

2-Cyclopropoxy-N1,N3-dimethylisophthalamide has found applications in various scientific research areas:

Wirkmechanismus

The mechanism of action of 2-Cyclopropoxy-N1,N3-dimethylisophthalamide involves its interaction with specific molecular targets. The cyclopropoxy group and the isophthalamide core play crucial roles in binding to these targets, leading to various biological effects. The compound may modulate specific pathways, resulting in desired outcomes such as enzyme inhibition or receptor activation .

Vergleich Mit ähnlichen Verbindungen

2-Cyclopropoxy-N1,N3-dimethylisophthalamide can be compared with other similar compounds, such as N,N’-bis(2-mercaptoethyl)isophthalamide (NBMI). While both compounds share the isophthalamide core, they differ in their substituents and resulting properties.

Eigenschaften

Molekularformel

C13H16N2O3

Molekulargewicht

248.28 g/mol

IUPAC-Name

2-cyclopropyloxy-1-N,3-N-dimethylbenzene-1,3-dicarboxamide

InChI

InChI=1S/C13H16N2O3/c1-14-12(16)9-4-3-5-10(13(17)15-2)11(9)18-8-6-7-8/h3-5,8H,6-7H2,1-2H3,(H,14,16)(H,15,17)

InChI-Schlüssel

STOGWGRSNNECQK-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=C(C(=CC=C1)C(=O)NC)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.